Cas no 613662-01-4 (5-Fluoro-2-phenoxyaniline)

5-Fluoro-2-phenoxyaniline is a fluorinated aromatic amine derivative characterized by the presence of a phenoxy group adjacent to an amino functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The fluorine substituent enhances its reactivity and stability, making it valuable for selective functionalization and cross-coupling reactions. Its structural features allow for precise modifications in drug discovery, contributing to improved bioavailability and binding affinity in target molecules. The compound is typically handled under controlled conditions due to its amine group, ensuring compatibility with a range of synthetic protocols.
5-Fluoro-2-phenoxyaniline structure
5-Fluoro-2-phenoxyaniline structure
Product name:5-Fluoro-2-phenoxyaniline
CAS No:613662-01-4
MF:C12H10NOF
MW:203.2123
CID:1073390
PubChem ID:19627132

5-Fluoro-2-phenoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-2-phenoxyaniline
    • 5-fluoro-1,3-dihydro-indol-2-one
    • 5-Fluoro-2-indolinone
    • 5-fluoro-2-oxo-1,2-dihydro-indole
    • 5-FLUORO-2-OXYINDOLE
    • 5-fluoro-2-phenoxy-aniline
    • 5-fluoro-2-phenoxy-phenylamine
    • 5-Fluoroindole-2-One
    • 5-fluoroindolin-2-one
    • 5-Fluorooxindole
    • 5-FLUROOXINDOLE
    • Fluorooxindole
    • STL414541
    • CS-0257368
    • SCHEMBL1639869
    • MFCD08687879
    • SB77916
    • Z332376196
    • RMYDPTVQMJEGLG-UHFFFAOYSA-N
    • EN300-67101
    • 5-fluoro-2-phenoxyphenylamine
    • AKOS000222111
    • 613662-01-4
    • MDL: MFCD08687879
    • Inchi: InChI=1S/C12H10FNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
    • InChI Key: RMYDPTVQMJEGLG-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N

Computed Properties

  • Exact Mass: 203.074642105g/mol
  • Monoisotopic Mass: 203.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.2Ų

5-Fluoro-2-phenoxyaniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-Fluoro-2-phenoxyaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-67101-5.0g
5-fluoro-2-phenoxyaniline
613662-01-4 95.0%
5.0g
$611.0 2025-02-20
Enamine
EN300-67101-0.05g
5-fluoro-2-phenoxyaniline
613662-01-4 95.0%
0.05g
$47.0 2025-02-20
TRC
F593965-5mg
5-fluoro-2-phenoxyaniline
613662-01-4
5mg
$ 50.00 2022-06-04
Enamine
EN300-67101-0.5g
5-fluoro-2-phenoxyaniline
613662-01-4 95.0%
0.5g
$159.0 2025-02-20
1PlusChem
1P00EJPN-500mg
5-FLUORO-2-PHENOXYANILINE
613662-01-4 95%
500mg
$245.00 2025-02-27
1PlusChem
1P00EJPN-5g
5-FLUORO-2-PHENOXYANILINE
613662-01-4 95%
5g
$811.00 2025-02-27
A2B Chem LLC
AG77931-1g
5-Fluoro-2-phenoxyaniline
613662-01-4 95%
1g
$250.00 2024-04-19
A2B Chem LLC
AG77931-250mg
5-Fluoro-2-phenoxyaniline
613662-01-4 95%
250mg
$142.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1328038-2.5g
5-Fluoro-2-phenoxyaniline
613662-01-4 95+%
2.5g
¥7706.00 2024-05-06
Aaron
AR00EJXZ-2.5g
5-Fluoro-2-phenoxyaniline
613662-01-4 95%
2.5g
$516.00 2025-01-24

Additional information on 5-Fluoro-2-phenoxyaniline

5-Fluoro-2-phenoxyaniline (CAS No. 613662-01-4): A Comprehensive Overview

5-Fluoro-2-phenoxyaniline, also known by its CAS number 613662-01-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluoro group at the 5-position and a phenoxy group at the 2-position of an aniline backbone. The combination of these substituents imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The synthesis of 5-fluoro-2-phenoxyaniline typically involves multi-step reactions, often utilizing aromatic substitution mechanisms. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the phenoxy group with high precision. These methods not only enhance the yield but also improve the purity of the final product, which is critical for downstream applications.

5-fluoro-2-phenoxyaniline has found extensive applications in drug discovery and development. Its structure serves as a scaffold for designing potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For example, studies have shown that derivatives of this compound exhibit promising anti-proliferative activity against certain cancer cell lines. The fluoro group at the 5-position plays a crucial role in modulating the compound's pharmacokinetic properties, such as absorption and metabolism, which are essential for drug efficacy.

In addition to its role in pharmaceuticals, 5-fluoro-2-phenoxyaniline is also utilized in agrochemicals and materials science. Its ability to act as a precursor for more complex molecules makes it invaluable in the synthesis of herbicides and fungicides. Recent research has focused on optimizing its reactivity to improve the efficiency of these transformations, thereby contributing to sustainable agricultural practices.

The toxicological profile of 5-fluoro-2-phenoxyaniline has been extensively studied to ensure its safe handling and use. Acute toxicity studies indicate that it exhibits moderate toxicity, necessitating appropriate safety measures during synthesis and application. Chronic exposure studies are currently underway to assess long-term health risks, particularly in occupational settings where this compound may be handled regularly.

From an environmental perspective, understanding the biodegradation pathways of 5-fluoro-2-phenoxyaniline is crucial for minimizing its ecological footprint. Recent findings suggest that microbial degradation plays a significant role in breaking down this compound under aerobic conditions. However, further research is required to identify specific microbial strains capable of efficient degradation and to explore enzymatic mechanisms involved.

In conclusion, 5-fluoro-2-phenoxyaniline (CAS No. 613662-01-4) stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical properties and potential for further functionalization make it a focal point for ongoing research efforts. As advancements in synthetic methodologies and application development continue, this compound is poised to play an even more significant role in addressing pressing challenges in medicine, agriculture, and materials science.

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